2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide
Overview
Description
2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, also known as 2-Amino-6-trifluoromethoxy-benzothiazole (6-TFMBT), is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research and development. 6-TFMBT is a synthetic derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound has been studied for its potential use in drug development, as well as its potential applications in biochemistry and molecular biology.
Scientific Research Applications
Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, have been synthesized and evaluated for their potential antitumor activity. Certain derivatives exhibited significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties : A series of compounds derived from 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide have been synthesized and evaluated for antimicrobial properties. Some compounds showed promising antimicrobial potential against various bacterial and fungal strains (Pawar, Kale, Zori, & Dorugade, 2021).
Anticholinesterase Activity : Amide derivatives, including those related to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, have been synthesized and investigated for their potential anticholinesterase properties. Some derivatives have shown inhibitory effects on enzyme activity, which is relevant for conditions like Alzheimer's disease (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).
Synthesis of Heterocyclic Compounds : Research has been conducted on synthesizing various heterocyclic compounds derived from 2-Amino Benzothiazole, showcasing the versatility of this compound in creating a wide range of chemical structures with potential pharmacological applications (Mahmood & Ahmad, 2020).
Analgesic Activity : Some acetamide derivatives of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide have been synthesized and evaluated for their potential analgesic activities. These studies indicate their effectiveness in reducing pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Anticonvulsant Properties : Research on 2-Amino-6-trifluoromethoxy benzothiazole has shown its potential as an anticonvulsant. It has been effective in preventing convulsions induced by various stimuli in animal models, suggesting its use in treating epilepsy or other seizure-related disorders (Mizoule, Meldrum, Mazadier, Croucher, Ollat, Uzan, Legrand, Gueremy, & Fur, 1985).
properties
IUPAC Name |
2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-5-1-2-6-7(3-5)19-9(15-6)16-8(17)4-14/h1-3H,4,14H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLNDAVBOBSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.